2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, a p-tolyl group, and an ethoxyphenyl group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques, including melting point analysis, solubility testing, and spectroscopic methods .Scientific Research Applications
Cancer Treatment
This compound has been used in the development of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors for cancer treatment . ENPP1 is an extracellular enzyme responsible for hydrolyzing cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the endogenous agonist for the stimulator of interferon genes (STING) pathway. Inhibition of ENPP1 can trigger STING and promote antitumor immunity .
Antimicrobial Activity
The compound has shown broad spectrum antibacterial activity (MIC 0.49–3.9 μg mL−1), and reasonable antifungal activity (MIC 31.25 μg mL−1) . It has been identified as having potential for the development of new antimicrobial agents .
Threonine Tyrosine Kinase (TTK) Inhibitors
It has been used in the design and synthesis of new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors . TTK is a protein kinase that is involved in the regulation of the cell cycle.
Green Chemistry
The compound has been synthesized using a clean, green, efficient, and facile protocol, which involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation . This method is environmentally friendly and can be recycled five times without activity loss .
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-5-ethylphenol with 2-ethoxybenzoyl chloride to form 2-(2-ethoxyphenyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester. This intermediate is then reacted with p-toluenesulfonyl chloride to form 2-(2-ethoxyphenyl)-3-(p-toluenesulfonyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-amine to form the target compound.", "Starting Materials": [ "2-amino-5-ethylphenol", "2-ethoxybenzoyl chloride", "p-toluenesulfonyl chloride", "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-amine" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-ethylphenol with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-ethoxyphenyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 2-(2-ethoxyphenyl)-3-(p-toluenesulfonyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-amine in the presence of a base such as potassium carbonate to form the target compound, 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide." ] } | |
CAS RN |
877657-05-1 |
Product Name |
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide |
Molecular Formula |
C27H23N3O5 |
Molecular Weight |
469.497 |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O5/c1-3-34-22-11-7-5-9-20(22)28-23(31)16-29-24-19-8-4-6-10-21(19)35-25(24)26(32)30(27(29)33)18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3,(H,28,31) |
InChI Key |
YWFXVDHLADOZMV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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